molecular formula C15H18N2O4 B2446626 Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate CAS No. 318469-64-6

Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate

Cat. No.: B2446626
CAS No.: 318469-64-6
M. Wt: 290.319
InChI Key: GLUJVSWYRAWRLQ-UHFFFAOYSA-N
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Description

Key Structural Features

Functional Group Position Role in Reactivity
Benzoyl (C6H5CO-) 1-position Electron-withdrawing, enhances electrophilicity
Ketone (C=O) 3-position Participates in hydrogen bonding, stabilizes tautomerism
Acetate ester (OAc) 2-position Hydrolyzable under acidic/basic conditions

Nomenclature and IUPAC Classification

IUPAC Designation

The IUPAC name for this compound is This compound , derived systematically as follows:

  • Parent Chain : Piperazine (hexahydro-1,4-diazine) with substituents at positions 1, 2, and 3.
  • Substituents :
    • 1-Benzoyl : A benzoyl group (C6H5CO-) attached to the nitrogen at position 1.
    • 3-Oxo : A ketone group (C=O) at position 3.
    • 2-Acetate : An ethyl acetate group (CH3COO-) attached to the carbon at position 2.

Identifiers and Properties

Property Value Source
Molecular Formula C15H18N2O4
Molecular Weight 290.31 g/mol
SMILES CCOC(=O)CC1C(=O)NCCN1C(=O)C2=CC=CC=C2
InChI InChI=1S/C15H18N2O4/c1-2-21-13(18)10-12-14(19)16-8-9-17(12)15(20)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,19)

Historical Context of Piperazine Derivatives in Organic Chemistry

Piperazine derivatives have been central to organic synthesis and medicinal chemistry for over a century. Their utility stems from the reactivity of the two nitrogen atoms in the six-membered ring, which enables diverse functionalization.

Early Developments

Piperazine was first synthesized in the 19th century via the reaction of ethylenediamine with sodium in ethanol . Its derivatives gained prominence in the 20th century as intermediates in pharmaceutical synthesis. For example:

  • Diethylcarbamazine : A piperazine-based antiparasitic agent used to treat filariasis .
  • Ciprofloxacin : A fluoroquinolone antibiotic with a piperazine side chain .

Modern Applications in Drug Design

In recent decades, piperazine derivatives have been explored for their antimicrobial , anticancer , and neuromodulatory properties. For instance:

  • Piperazine-based polymers : Non-leaching antimicrobial surfaces developed for biomedical applications .
  • Acyl piperazines : Opioid agonists with potential for abuse, such as 2-methyl-AP-237 .

This compound aligns with this trend, combining a benzoyl group (common in acylating agents) with a piperazine core. This structure suggests potential utility in synthesizing prodrugs or bioactive molecules.

Structural Relationship to Benzoyl Peroxide and Related Acyl Compounds

This compound shares structural motifs with benzoyl peroxide and other acyl compounds, though its overall architecture differs significantly.

Benzoyl Peroxide (C6H5COO)2O2

Feature This compound Benzoyl Peroxide
Core Structure Piperazine ring with benzoyl and acetate groups Peroxide bridge
Reactivity Hydrolysis of ester, nucleophilic attack at ketone Radical generation
Applications Medicinal intermediates, polymer synthesis Polymer initiators, acne treatment

Benzoyl peroxide, a symmetrical peroxide, is widely used as an initiator in polymerization reactions and a topical antiseptic . In contrast, this compound features a piperazine scaffold , enabling interactions with biological targets or participation in cycloaddition reactions.

Comparison with Acyl Piperazine Derivatives

Other acyl piperazines, such as ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate (CAS 318288-70-9), demonstrate similar reactivity patterns but differ in substituents . The benzoyl group in this compound may enhance lipophilicity and metabolic stability compared to sulfonyl or other acyl groups.

Properties

IUPAC Name

ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-2-21-13(18)10-12-14(19)16-8-9-17(12)15(20)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUJVSWYRAWRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate is unique due to its specific structural features, such as the benzoyl group attached to the piperazine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Biological Activity

Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a benzoyl group and an acetoxy moiety. This unique structure contributes to its diverse biological activities. The compound can be represented as follows:

C15H16N2O3\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_3

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may act as a potential lead for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of caspases and the modulation of cell cycle regulators.

Case Study: In Vitro Evaluation of Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

The results indicated that at a concentration of 50 µM, the compound reduced cell viability by approximately 70%, highlighting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the compound may inhibit key enzymes or receptors involved in cellular proliferation and survival pathways.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that promote apoptosis in cancer cells.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate?

  • Methodology : Synthesis typically involves reflux conditions with chloroethane as an alkylating agent. For example, similar piperazine derivatives are synthesized by heating precursors under reflux for 2 hours, monitored via TLC for completion. Post-reaction, the mixture is cooled, filtered, and recrystallized from methanol to isolate the product . Adjusting solvent polarity (e.g., methanol vs. ethyl acetate) can optimize crystallization efficiency.

Q. How can researchers characterize the purity and structure of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 1^1H NMR (e.g., CDCl3_3 solvent) identifies proton environments, such as benzoyl or piperazine moieties .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms bond angles (e.g., mean C–C bond length = 0.005 Å, R factor = 0.044) .
  • GC-MS/HPLC : Quantifies purity and detects impurities (e.g., retention time matching against standards) .

Q. What safety precautions are necessary when handling this compound?

  • Methodology :

  • Use PPE (gloves, goggles) to avoid skin/eye contact. If exposed, rinse with water for ≥15 minutes and consult a physician .
  • For fluorinated analogs (e.g., 2-fluorophenyl derivatives), ensure fume hood use to prevent inhalation of volatile byproducts .

Q. What are the optimal storage conditions to maintain stability?

  • Methodology : Store at -20°C in airtight, light-resistant containers. Neat oils or crystalline forms remain stable for ≥2 years under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodology :

  • Isomer analysis : If GC-MS shows multiple peaks, consider keto-enol tautomerism or stereoisomers. Compare with ethyl 2-phenylacetoacetate, which exists as a mixture of isomers requiring chromatographic separation .
  • Cross-validation : Use 13^{13}C NMR or IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Q. What strategies optimize reaction yields for complex piperazine derivatives?

  • Methodology :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to enhance acylation efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of benzoyl intermediates .
  • Reaction monitoring : Real-time FTIR or inline HPLC tracks intermediate formation, reducing side products .

Q. How should analytical methods be validated for quantifying this compound in biological matrices?

  • Methodology :

  • Calibration curves : Use ethyl acetate extracts spiked with known concentrations (e.g., 0.1–100 µg/mL) to establish linearity (R2^2 > 0.99) .
  • Recovery studies : Compare GC-MS results from spiked vs. unspiked samples to assess matrix effects .

Q. What computational approaches predict the reactivity of the benzoyl-oxopiperazine moiety?

  • Methodology :

  • DFT calculations : Model transition states for nucleophilic attacks on the carbonyl group, using thermodynamic data (e.g., ethyl acetate’s ΔHvap_{vap} = 35.6 kJ/mol) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide anti-inflammatory or antimicrobial applications .

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